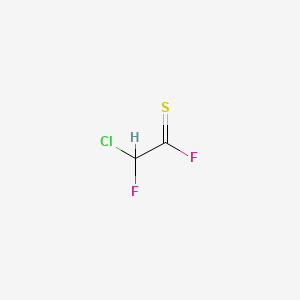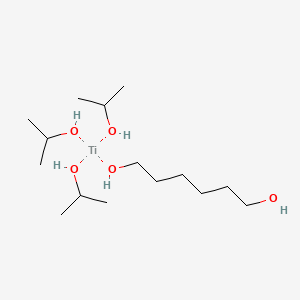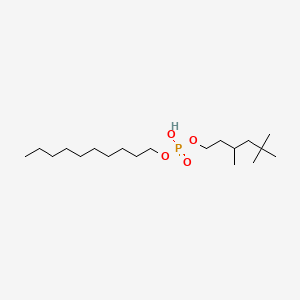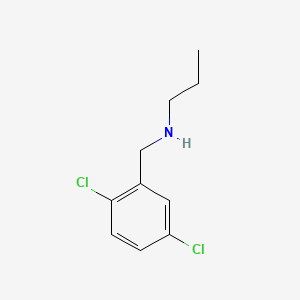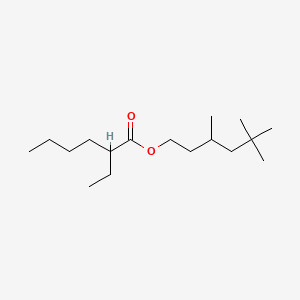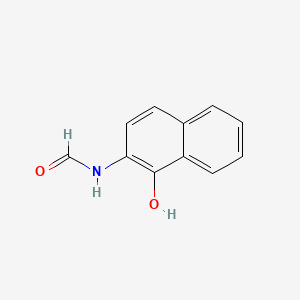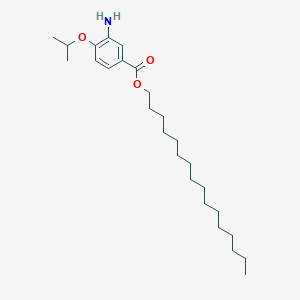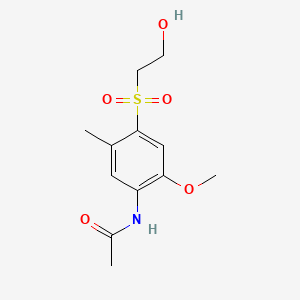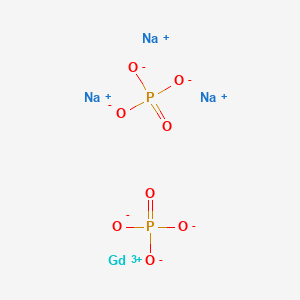
Gadolinium trisodium bis(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium trisodium bis(phosphate) is a chemical compound with the molecular formula GdNa₃O₈P₂
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gadolinium trisodium bis(phosphate) can be synthesized through a reaction involving gadolinium nitrate and sodium phosphate under controlled conditions. The reaction typically occurs in an aqueous medium, where gadolinium nitrate is mixed with sodium phosphate, leading to the precipitation of gadolinium trisodium bis(phosphate). The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of gadolinium trisodium bis(phosphate) often involves the use of supported liquid membranes with mixtures of extractants as carriers. This method optimizes the transport of gadolinium ions and ensures high purity and yield. The process parameters, such as reaction time, concentration of gadolinium ions, and acidity, are carefully controlled to achieve optimal results .
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium trisodium bis(phosphate) undergoes various chemical reactions, including:
Oxidation: Gadolinium can be oxidized to form gadolinium oxide.
Reduction: Reduction reactions can convert gadolinium ions back to their metallic state.
Substitution: Gadolinium trisodium bis(phosphate) can participate in substitution reactions where phosphate groups are replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include gadolinium oxide, metallic gadolinium, and various substituted phosphate compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Gadolinium trisodium bis(phosphate) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gadolinium compounds and materials.
Wirkmechanismus
The mechanism of action of gadolinium trisodium bis(phosphate) involves its interaction with biological molecules and cellular structures. In medical imaging, gadolinium-based compounds enhance the contrast of images by altering the magnetic properties of nearby water molecules. This is achieved through the paramagnetic nature of gadolinium, which affects the relaxation times of protons in water, thereby improving image clarity . The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can influence various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to gadolinium trisodium bis(phosphate) include:
- Gadolinium chloride
- Gadolinium oxide
- Gadolinium nitrate
- Gadolinium sulfate
Comparison
Compared to these similar compounds, gadolinium trisodium bis(phosphate) is unique due to its specific phosphate coordination, which imparts distinct chemical and physical properties. For instance, gadolinium trisodium bis(phosphate) exhibits higher stability and solubility in aqueous solutions compared to gadolinium oxide and gadolinium chloride . Additionally, its phosphate groups provide unique binding sites for interactions with biological molecules, making it particularly useful in biomedical applications .
Eigenschaften
CAS-Nummer |
55859-86-4 |
|---|---|
Molekularformel |
GdNa3O8P2 |
Molekulargewicht |
416.2 g/mol |
IUPAC-Name |
trisodium;gadolinium(3+);diphosphate |
InChI |
InChI=1S/Gd.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |
InChI-Schlüssel |
AOFOLCFFFKNBON-UHFFFAOYSA-H |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



